molecular formula C12H21Cl2N3 B1404911 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride CAS No. 1820651-26-0

2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

Cat. No.: B1404911
CAS No.: 1820651-26-0
M. Wt: 278.22 g/mol
InChI Key: WEMPKBUNDFOEAJ-UHFFFAOYSA-N
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Description

“2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride” is a chemical compound with the CAS Number: 1820651-26-0. It has a molecular weight of 278.22 and its IUPAC name is the same as the given name . The compound is a solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Physical and Chemical Properties Analysis

The compound is a solid in physical form . Its molecular formula is C12H19N3.2ClH . The InChI Code is 1S/C12H19N3.2ClH/c1-2-6-11-10 (5-1)14-12 (15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2, (H,14,15);2*1H .

Scientific Research Applications

Synthesis and Characterization

  • A study by Raju, Sasidhar, and Vidyadhara (2020) involved the synthesis and characterization of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which is closely related to the compound . They followed standard methods for the synthesis of novel molecules and characterized them using spectroscopic techniques (Raju, Sasidhar, & Vidyadhara, 2020).

Anti-Inflammatory Applications

  • Li et al. (2015) identified a novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with significant anti-inflammatory activity. They designed and synthesized a series of these derivatives and evaluated their efficacy in inhibiting NO and TNF-α production in macrophages, with some compounds showing potent in vivo anti-inflammatory activity (Li et al., 2015).

Antimicrobial Activity

  • The antimicrobial activity of new heterocyclic compounds containing the imidazole scaffold, including 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, was reported by Parmar et al. (2018). These compounds demonstrated good to moderate antimicrobial activity against various bacterial and fungal species (Parmar, Sangani, Parmar, & Bhalodiya, 2018).

Synthesis Methods

  • Shevchuk et al. (2012) developed a method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, which are structurally related to the compound of interest. Their method involved arylation of azoles with bromopyridines and subsequent reduction, demonstrating a convenient approach to synthesizing these compounds (Shevchuk et al., 2012).

Properties

IUPAC Name

2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPKBUNDFOEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 2
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 3
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 4
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 5
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
Reactant of Route 6
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride

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